3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid
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Overview
Description
3-amino-2,3-dihydro-1H-indene-1-carboxylic acid is a heterocyclic organic compound that features an indene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Hydrogenation: Indene is subjected to hydrogenation to produce 2,3-dihydroindene.
Amination: The 2,3-dihydroindene is then aminated to introduce the amino group at the 3-position.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure hydrogenation reactors and continuous flow systems for amination and carboxylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-amino-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features.
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid: A closely related compound with slight variations in functional groups.
Uniqueness
3-amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOSWZYMHVVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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